molecular formula C15H13ClN2O4 B5725888 N-(4-chloro-3-nitrophenyl)-3-ethoxybenzamide

N-(4-chloro-3-nitrophenyl)-3-ethoxybenzamide

Cat. No.: B5725888
M. Wt: 320.73 g/mol
InChI Key: ZWQFBRPDEMOSAY-UHFFFAOYSA-N
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Description

N-(4-chloro-3-nitrophenyl)-3-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro and nitro group on the phenyl ring, and an ethoxy group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-3-nitrophenyl)-3-ethoxybenzamide typically involves the reaction of 4-chloro-3-nitroaniline with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to the large-scale production of this compound with high purity.

Types of Reactions:

    Substitution Reactions: The chloro group in this compound can undergo nucleophilic aromatic substitution reactions with various nucleophiles such as amines and thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Hydrogen gas with palladium on carbon.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products:

    Substitution: N-(4-amino-3-nitrophenyl)-3-ethoxybenzamide.

    Reduction: N-(4-amino-3-nitrophenyl)-3-ethoxybenzamide.

    Oxidation: N-(4-chloro-3-nitrophenyl)-3-carboxybenzamide.

Scientific Research Applications

N-(4-chloro-3-nitrophenyl)-3-ethoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and anticancer properties.

    Material Science: The compound can be used in the development of novel polymers and materials with specific electronic and optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound is utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-nitrophenyl)-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitro groups can participate in hydrogen bonding and electrostatic interactions, while the benzamide moiety can fit into hydrophobic pockets of the target protein. These interactions can lead to the inhibition or modulation of the target’s activity, resulting in the desired biological effect.

Comparison with Similar Compounds

  • N-(4-chloro-3-nitrophenyl)-3-methoxybenzamide
  • N-(4-chloro-3-nitrophenyl)-3-hydroxybenzamide
  • N-(4-chloro-3-nitrophenyl)-3-methylbenzamide

Comparison: N-(4-chloro-3-nitrophenyl)-3-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. Compared to its methoxy and hydroxy analogs, the ethoxy group provides a balance between hydrophobicity and hydrogen bonding capability, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(4-chloro-3-nitrophenyl)-3-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O4/c1-2-22-12-5-3-4-10(8-12)15(19)17-11-6-7-13(16)14(9-11)18(20)21/h3-9H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQFBRPDEMOSAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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